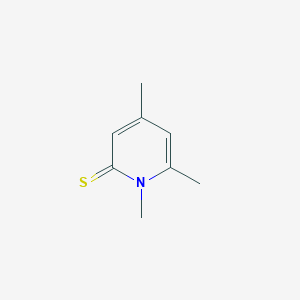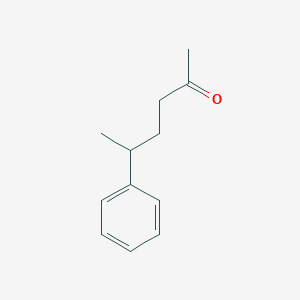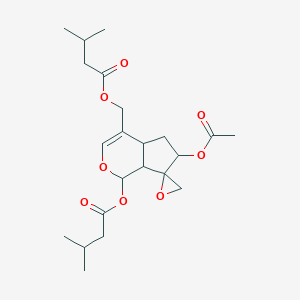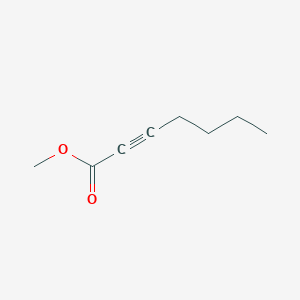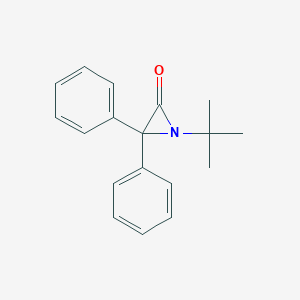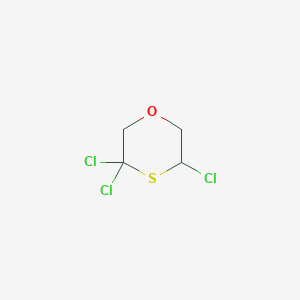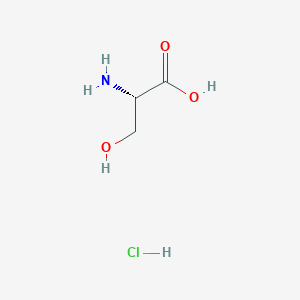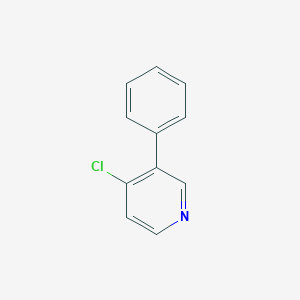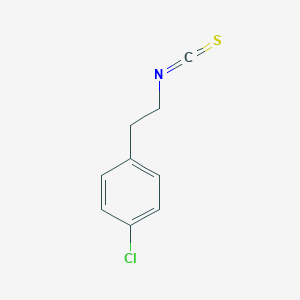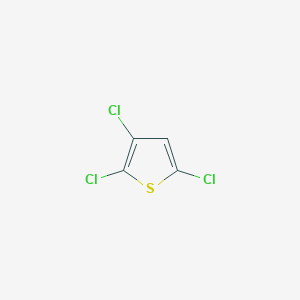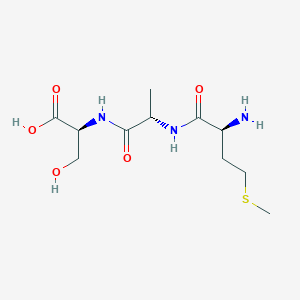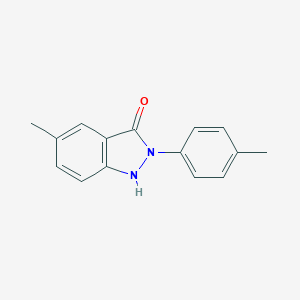
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one, also known as MI-1, is a synthetic compound that belongs to the indazolone family. It has been extensively studied for its potential as an anti-cancer agent due to its ability to inhibit the activity of the enzyme MDM2, which plays a critical role in regulating the tumor suppressor protein p53. In
Mecanismo De Acción
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one exerts its anti-cancer effects by inhibiting the activity of MDM2, which is responsible for the degradation of the tumor suppressor protein p53. Inhibition of MDM2 leads to an increase in p53 levels, which in turn induces apoptosis in cancer cells. 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has also been found to inhibit the activity of other proteins involved in cell cycle regulation and DNA repair.
Efectos Bioquímicos Y Fisiológicos
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has been shown to be highly selective for cancer cells that overexpress MDM2, while sparing normal cells. It has been found to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has also been found to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one is its high selectivity for cancer cells that overexpress MDM2, which reduces the risk of toxicity to normal cells. 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has also been found to be effective at low concentrations, which reduces the risk of side effects. However, one of the limitations of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one. One area of interest is the development of more potent and selective analogs of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one. Another area of interest is the investigation of the potential of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, the combination of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one with other anti-cancer agents is an area of active research. Finally, the development of novel drug delivery systems for 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one could improve its efficacy and reduce the risk of side effects.
Métodos De Síntesis
The synthesis of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one involves the reaction of 2-aminobenzophenone with 4-methylbenzoyl chloride in the presence of a base, followed by a cyclization reaction with methyl iodide. The final product is obtained through a purification process involving recrystallization.
Aplicaciones Científicas De Investigación
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has been extensively studied for its anti-cancer properties. It has been shown to selectively induce apoptosis in cancer cells that overexpress MDM2, while sparing normal cells. 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has also been found to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
Propiedades
Número CAS |
17049-55-7 |
|---|---|
Nombre del producto |
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one |
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one |
InChI |
InChI=1S/C15H14N2O/c1-10-3-6-12(7-4-10)17-15(18)13-9-11(2)5-8-14(13)16-17/h3-9,16H,1-2H3 |
Clave InChI |
CDGCHPSQYGKSSW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N2)C=CC(=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C3=C(N2)C=CC(=C3)C |
Sinónimos |
1,2-Dihydro-5-methyl-2-(p-tolyl)-3H-indazol-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



